1-(3-Methoxy-2-nitrophenyl)hexane-1,3-dione
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Overview
Description
1-(3-Methoxy-2-nitrophenyl)hexane-1,3-dione is a chemical compound with the molecular formula C13H15NO5 It is characterized by the presence of a methoxy group, a nitro group, and a hexane-1,3-dione moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-2-nitrophenyl)hexane-1,3-dione typically involves the reaction of 3-methoxy-2-nitrobenzaldehyde with hexane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-2-nitrophenyl)hexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxy-2-nitrophenyl)hexane-1,3-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-2-nitrophenyl)hexane-1,3-dione depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved can vary, but they often include enzymes or receptors that are crucial for the biological function of the target organism or cell.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-2-nitrophenyl)butane-1,3-dione
- 1-(3-Methoxy-2-nitrophenyl)pentane-1,3-dione
- 1-(3-Methoxy-2-nitrophenyl)heptane-1,3-dione
Uniqueness
1-(3-Methoxy-2-nitrophenyl)hexane-1,3-dione is unique due to its specific combination of functional groups and the length of its carbon chain
Properties
CAS No. |
189568-56-7 |
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Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione |
InChI |
InChI=1S/C13H15NO5/c1-3-5-9(15)8-11(16)10-6-4-7-12(19-2)13(10)14(17)18/h4,6-7H,3,5,8H2,1-2H3 |
InChI Key |
MRCQHMRITGPTTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=C(C(=CC=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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